molecular formula C18H22NP B12931460 (1R,2S)-2-(Diphenylphosphino)cyclohexanamine

(1R,2S)-2-(Diphenylphosphino)cyclohexanamine

Cat. No.: B12931460
M. Wt: 283.3 g/mol
InChI Key: ZATLZEHZPXYMFE-MSOLQXFVSA-N
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Description

(1R,2S)-2-(Diphenylphosphino)cyclohexanamine is a chiral phosphine ligand that has gained significant attention in the field of asymmetric synthesis. This compound is known for its ability to facilitate various catalytic reactions, making it a valuable tool in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(Diphenylphosphino)cyclohexanamine typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amine and phosphine groups.

    Reduction: Cyclohexanone is reduced to cyclohexanol using a reducing agent such as sodium borohydride.

    Amination: The hydroxyl group of cyclohexanol is converted to an amine group through a reaction with ammonia or an amine source.

    Phosphination: The amine group is then reacted with diphenylphosphine to introduce the phosphine group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(Diphenylphosphino)cyclohexanamine undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The compound can participate in reduction reactions, particularly in catalytic hydrogenation processes.

    Substitution: The amine and phosphine groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Catalysts such as palladium or platinum are used in hydrogenation reactions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Reduced organic compounds, often with increased hydrogen content.

    Substitution: Substituted amines or phosphines, depending on the electrophile used.

Scientific Research Applications

(1R,2S)-2-(Diphenylphosphino)cyclohexanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It plays a role in the development of drugs and therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(Diphenylphosphino)cyclohexanamine involves its role as a chiral ligand in catalytic reactions. The compound coordinates with metal catalysts, creating a chiral environment that promotes enantioselective transformations. The molecular targets and pathways involved depend on the specific catalytic reaction being facilitated.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(Diphenylphosphino)cyclohexanol: Similar structure but with a hydroxyl group instead of an amine.

    (1R,2S)-2-(Diphenylphosphino)cyclohexanone: Similar structure but with a carbonyl group instead of an amine.

Uniqueness

(1R,2S)-2-(Diphenylphosphino)cyclohexanamine is unique due to its combination of amine and phosphine groups, which allows it to participate in a wider range of reactions compared to its analogs. This dual functionality enhances its versatility as a chiral ligand in asymmetric synthesis.

Properties

Molecular Formula

C18H22NP

Molecular Weight

283.3 g/mol

IUPAC Name

(1R,2S)-2-diphenylphosphanylcyclohexan-1-amine

InChI

InChI=1S/C18H22NP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14,19H2/t17-,18+/m1/s1

InChI Key

ZATLZEHZPXYMFE-MSOLQXFVSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CCC(C(C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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